Tri-p-tolylphosphine

Catalog No.
S1514226
CAS No.
1038-95-5
M.F
C21H21P
M. Wt
304.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-p-tolylphosphine

CAS Number

1038-95-5

Product Name

Tri-p-tolylphosphine

IUPAC Name

tris(4-methylphenyl)phosphane

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

WXAZIUYTQHYBFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Origin and Significance:

TPTP is a synthetic compound not found naturally. It holds importance in scientific research due to its function as a ligand in organometallic chemistry []. By binding to transition metals, TPTP facilitates various catalytic reactions crucial for organic synthesis [].


Molecular Structure Analysis

TPTP possesses a central phosphorus atom (P) bonded to three para-tolyl groups (p-CH3C6H4). The para-designation indicates the methyl (CH3) groups are positioned on opposite ends of the benzene ring relative to the phosphorus atom []. This structure grants TPTP a trigonal pyramidal geometry with a wide cone angle of approximately 194° []. The bulky tolyl groups contribute to the steric hindrance around the central phosphorus atom [].


Chemical Reactions Analysis

Synthesis:

The synthesis of TPTP typically involves the reaction of a lithium or Grignard derivative of p-toluene with a phosphorus halide, such as phosphorus trichloride (PCl3) [].

(Reaction 1):

Li(p-CH3C6H4) + PCl3 → P(p-CH3C6H4)3 + 3 LiCl

Reactions in Catalysis:

TPTP serves as a ligand in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling []
  • Stille coupling []
  • Negishi coupling []
  • Buchwald-Hartwig amination []
  • Sonogashira coupling []
  • Heck coupling []
  • Hiyama coupling []

In these reactions, TPTP facilitates the formation of carbon-carbon bonds between different organic molecules by enabling the transfer of functional groups between the catalyst and the reactants []. The specific mechanism varies depending on the reaction type.

Decomposition:


Physical And Chemical Properties Analysis

  • Melting point: 83-85 °C []
  • Boiling point: Above 300 °C (decomposition) []
  • Solubility: Soluble in common organic solvents like dichloromethane, toluene, and THF; insoluble in water []
  • Appearance: White solid []

TPTP's mechanism of action revolves around its ability to bind to transition metals via its lone pair of electrons on the phosphorus atom. This creates a Lewis acid-base adduct, activating the metal center and making it more susceptible to bond formation and cleavage reactions essential for catalysis []. The wide cone angle of TPTP allows for flexibility in binding to different metals, while the steric bulk of the tolyl groups can influence the reaction pathway and selectivity [].

XLogP3

5.7

Melting Point

149.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1038-95-5

Wikipedia

Tris(4-methylphenyl)phosphine

General Manufacturing Information

Phosphine, tris(4-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types